N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic organic compound classified as an indoline derivative. This compound features a methoxyphenyl group and a methyl group attached to the indoline core, which is further substituted with two carboxamide groups. Indoline derivatives are recognized for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications in various fields, including medicine and materials science.
The compound's chemical structure can be represented by the International Union of Pure and Applied Chemistry name: 1-N-(3-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide. Its unique properties arise from its specific substitution pattern, which enhances its aromaticity and influences its reactivity and binding affinity to molecular targets.
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide falls under the category of indoline derivatives, which are known for their broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. The compound is also utilized in coordination chemistry and as a building block for synthesizing more complex organic molecules.
The synthesis of N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.
The molecular formula of N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is . The structural features include:
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically performed under controlled temperatures and pressures to achieve desired outcomes.
The mechanism of action for N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with various biological targets due to its structural characteristics. Indole derivatives are known to bind with high affinity to several receptors involved in cellular signaling pathways.
Research indicates that compounds like N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide exhibit a wide range of biological activities including:
These activities suggest that the compound may influence various biochemical pathways leading to therapeutic benefits in disease treatment.
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide is typically characterized by:
The chemical properties include:
Relevant data regarding melting point and boiling point are not explicitly provided but can be determined through experimental methods during synthesis or analysis.
N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide has several applications across various scientific fields:
The indoline nucleus—a partially saturated derivative of the indole scaffold comprising a benzene ring fused to a five-membered pyrrolidine ring—represents a privileged structure in medicinal chemistry due to its distinct three-dimensional profile and versatile bioactivity. Unlike planar indoles, indoline's non-planar conformation enhances target selectivity by enabling optimal binding to protein pockets inaccessible to flat aromatic systems [1]. This structural feature contributes to improved pharmacokinetic properties, including enhanced solubility and metabolic stability compared to fully aromatic analogs. The scaffold's electronic richness facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding via the pyrrolidine nitrogen, π-π stacking through the aromatic ring, and hydrophobic interactions [6].
Indoline derivatives demonstrate remarkable therapeutic breadth, evidenced by clinical agents spanning multiple drug classes. The vinca alkaloids (e.g., vinblastine, vincristine) exemplify indoline's significance in oncology, where they disrupt microtubule assembly [6]. Similarly, the antihypertensive agent reserpine, which depletes catecholamine stores in nerve terminals, contains a complex indoline-containing structure [1] [6]. The structural adaptability of the indoline core enables strategic modifications that fine-tune pharmacological properties, making it invaluable in rational drug design campaigns targeting diverse therapeutic areas including CNS disorders, infectious diseases, and cancer.
Table 1: Clinically Significant Indoline-Containing Bioactive Compounds
Compound | Therapeutic Class | Primary Mechanism of Action | Structural Features |
---|---|---|---|
Vincristine | Antineoplastic | Microtubule polymerization inhibitor | Dimeric indoline alkaloid |
Vinblastine | Antineoplastic | Mitotic spindle disruptor | Dimeric indoline alkaloid |
Reserpine | Antihypertensive | Vesicular monoamine transporter (VMAT) inhibitor | Trimethoxybenzoyl indoline derivative |
Ajmaline | Antiarrhythmic | Sodium channel blocker | Indoline alkaloid with complex substitution |
1,4-Azaindole (DprE1 inhibitor) | Anti-tubercular (Clinical trials) | Decaprenylphosphoryl-β-D-ribose 2′-epimerase inhibition | Azaindole derivative [1] |
N1-(3-Methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide represents a strategically designed molecular hybrid incorporating three pharmacophoric elements: an N1-arylindoline core, a dicarboxamide linker, and an N2-methylcarboxamide terminus. This configuration creates a multivalent binding capability where the indoline scaffold provides the primary structural framework, the dicarboxamide linker offers hydrogen bond donor/acceptor functionality, and the 3-methoxyphenyl group contributes aromatic stacking potential and electronic modulation [1]. The molecule exemplifies modern scaffold hybridization strategies in medicinal chemistry, designed to leverage synergistic bioactivity from distinct structural domains.
The compound's design reflects structure-based optimization principles targeting enzymes with hydrophobic pockets adjacent to catalytic sites. Computational modeling suggests the 3-methoxyphenyl moiety occupies hydrophobic subpockets, while the dicarboxamide linker forms critical hydrogen bonds with catalytic residues in hypothetical target enzymes like kinases or oxidoreductases [1]. This design aligns with the broader trend in computer-aided drug design (CADD) where indoline derivatives are optimized using metrics like lipophilic ligand efficiency to balance potency and physicochemical properties [1] [4]. The methyl group on the terminal carboxamide serves as a metabolic stabilization element, potentially reducing susceptibility to amidase-mediated degradation compared to unsubstituted carboxamides.
Retrosynthetic Analysis:
Target Molecule: N1-(3-Methoxyphenyl)-N2-methylindoline-1,2-dicarboxamideStep 1: Disconnection at secondary amide → Indoline-1-carbonyl chloride + H-N(Me)-CO-C₆H₄-3-OCH₃Step 2: Disconnection at tertiary amide →2-Carboxyindoline + Cl-CO-CO-Cl → Indoline-1,2-dicarboxylic anhydrideStep 3: Functional group interconversion →Indoline precursor: 2,3-DihydroindoleAromatic precursor: 3-Methoxybenzoic acid → 3-methoxybenzoyl chlorideFinal Building Blocks:1. 2,3-Dihydroindole (Indoline precursor)2. Oxalyl chloride (Linker precursor)3. N-Methyl-3-methoxybenzylamine (Aminolysis component)
The medicinal history of indoline derivatives originates from the isolation and characterization of complex indole alkaloids in the mid-20th century. The structural elucidation of reserpine (1952) from Rauwolfia serpentina and vinca alkaloids (e.g., vinblastine, 1958) from Catharanthus roseus provided the first therapeutic indoline-containing agents [5] [6]. These natural products demonstrated that partial saturation of the indole nucleus could enhance target specificity and reduce off-target effects while maintaining potent bioactivity. Reserpine's mechanism as a neurotransmitter depleting agent established indoline derivatives as modulators of neurotransmitter transport and storage, while vinca alkaloids revealed their potential as antimitotic agents targeting cytoskeletal dynamics [6].
The 1970s-1990s witnessed a shift toward synthetic indoline derivatives designed to overcome limitations of natural alkaloids. During this period, medicinal chemists developed simplified analogs retaining core bioactivity while improving synthetic accessibility. Key advances included the development of ajmaline analogs for cardiac arrhythmias and the exploration of indoline-2,3-dione (isatin) derivatives as kinase inhibitors [1]. The structural evolution progressed from complex pentacyclic natural products to synthetically tractable monocyclic and bicyclic systems, facilitating structure-activity relationship (SAR) studies. Contemporary research focuses on targeted indoline derivatives like the DprE1 inhibitor 1,4-azaindole in tuberculosis therapy, which exemplifies the application of indoline bioisosteres to optimize target engagement [1].
Table 2: Structural Evolution and Key Properties of Indoline Derivatives
Generation | Representative Compounds | Structural Characteristics | Design Philosophy | Therapeutic Advancements |
---|---|---|---|---|
First (Natural) | Reserpine, Vinblastine | Complex polycyclic structures with multiple chiral centers | Isolation and semi-synthetic modification | Proof-of-concept for CNS/cancer targets |
Second (Early Synthetic) | Ajmaline analogs, Isatin derivatives | Simplified bicyclic cores with functional group diversification | Pharmacophore retention/simplification | Improved synthetic accessibility, reduced toxicity |
Third (Modern Targeted) | DprE1 inhibitors (e.g., 1,4-azaindole), N1-(3-Methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide | Hybrid scaffolds with targeted substitutions; introduction of bioisosteres | Structure-based design, scaffold hopping | Enhanced selectivity, optimized pharmacokinetics [1] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3